molecular formula C13H12BrNO2S B7868449 4-[(2-Bromophenyl)methanesulfonyl]aniline

4-[(2-Bromophenyl)methanesulfonyl]aniline

Cat. No.: B7868449
M. Wt: 326.21 g/mol
InChI Key: GDOHPXQFDCMNTK-UHFFFAOYSA-N
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Description

4-[(2-Bromophenyl)methanesulfonyl]aniline is an organobromine compound featuring an aniline backbone substituted with a 2-bromophenyl group linked via a methanesulfonyl (-SO₂CH₃) moiety. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, materials science, and catalysis.

  • Acid-catalyzed condensation: Similar compounds, such as 4,4’-((2,4-chlorophenyl)methylene)aniline (M3), are synthesized via refluxing halogenated anilines with aldehydes in acidic methanol .
  • Sulfonylation: Methanesulfonyl derivatives (e.g., 4-(methylsulfonylmethyl)aniline) are typically synthesized through sulfonation reactions using methanesulfonyl chloride or oxidation of thioether intermediates .

Properties

IUPAC Name

4-[(2-bromophenyl)methylsulfonyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO2S/c14-13-4-2-1-3-10(13)9-18(16,17)12-7-5-11(15)6-8-12/h1-8H,9,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDOHPXQFDCMNTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CS(=O)(=O)C2=CC=C(C=C2)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Bromophenyl)methanesulfonyl]aniline typically involves the following steps:

    Bromination: The starting material, aniline, undergoes bromination to introduce a bromine atom at the ortho position relative to the amino group.

    Sulfonylation: The brominated aniline is then subjected to sulfonylation using methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. This step introduces the methanesulfonyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale bromination and sulfonylation reactions, utilizing continuous flow reactors to ensure efficient and consistent product formation. The use of automated systems for reagent addition and temperature control would be essential to maintain high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Bromophenyl)methanesulfonyl]aniline can undergo various chemical reactions, including:

    Electrophilic Aromatic Substitution: The bromine atom can be replaced by other electrophiles under suitable conditions.

    Nucleophilic Substitution: The sulfonyl group can be targeted by nucleophiles, leading to the formation of new compounds.

    Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) can be used.

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are common.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products

    Electrophilic Aromatic Substitution: Products include substituted anilines with various electrophiles.

    Nucleophilic Substitution: Products include sulfonamide derivatives.

    Oxidation: Products include nitroanilines.

    Reduction: Products include primary amines.

Scientific Research Applications

Medicinal Chemistry Applications

4-[(2-Bromophenyl)methanesulfonyl]aniline serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow for the formation of C–N bonds through palladium-catalyzed cross-coupling reactions, which are essential for developing aniline derivatives used in drug discovery.

Synthesis of Hsp90 Inhibitors

One significant application is in the synthesis of Hsp90 inhibitors, which play a role in cancer treatment. The compound can be utilized to create derivatives that inhibit the heat shock protein 90 (Hsp90), a target for anticancer therapies. For instance, researchers have successfully synthesized indazole-derived Hsp90 inhibitors using similar sulfonamide scaffolds, highlighting the potential of this compound in this context .

Neuropsychiatric Disorder Research

The compound has also been investigated for its effects on neuropsychiatric disorders. A study demonstrated that modifications of sulfonamide analogs could enhance their potency against specific protein tyrosine phosphatases (PTPs) involved in these disorders, suggesting a pathway for developing new treatments .

Organic Synthesis Applications

In organic synthesis, this compound is frequently employed as a versatile building block due to its ability to undergo various chemical transformations.

Formation of Indole Derivatives

Indole derivatives are prevalent in many natural products and pharmaceuticals. The compound can be utilized in reactions leading to indole synthesis through sulfonation processes, which enhance the yield and selectivity of the desired products .

Tandem Reactions

The compound's reactivity allows it to participate in tandem cycloannulative-alkenylation reactions, producing complex benzoheteroles and vinyl sulfones, which are valuable motifs in drug design . This versatility makes it an essential component in the synthetic toolkit of organic chemists.

Data Tables

Application AreaSpecific Use CaseReference
Medicinal ChemistrySynthesis of Hsp90 inhibitors
Neuropsychiatric ResearchDevelopment of PTP inhibitors
Organic SynthesisFormation of indole derivatives
Tandem ReactionsProduction of benzoheteroles and vinyl sulfones

Case Study 1: Hsp90 Inhibitors

A research team synthesized a series of sulfonamide-based Hsp90 inhibitors using this compound as a starting material. The resulting compounds exhibited promising anti-tumor activity in vitro, showcasing the effectiveness of this compound in medicinal applications.

Case Study 2: Indole Synthesis

In another study, researchers utilized this compound to synthesize various indole derivatives through a multi-step process involving sulfonation and subsequent cyclization reactions. The yield was significantly improved compared to traditional methods, demonstrating its utility in organic synthesis.

Mechanism of Action

The mechanism of action of 4-[(2-Bromophenyl)methanesulfonyl]aniline depends on its specific application

    Amino Group: Can form hydrogen bonds and participate in nucleophilic reactions.

    Bromophenyl Group: Can engage in π-π interactions and electrophilic aromatic substitution.

    Methanesulfonyl Group: Can act as a leaving group in nucleophilic substitution reactions.

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : The sulfonyl group (-SO₂CH₃) in the target compound increases electron-withdrawing character compared to thioether (-S-) analogs like 4-{[(4-bromophenyl)sulfanyl]methyl}aniline. This enhances stability but reduces nucleophilicity at the aniline nitrogen .
  • Steric Hindrance : The 2-bromophenyl group introduces ortho-substitution effects, which are absent in para-substituted analogs (e.g., 4-(methylsulfonyl)aniline). This may influence binding affinity in ligand design .
  • Halogen Diversity : Compared to chlorinated analogs (e.g., M3), bromine offers heavier atom effects, useful in X-ray crystallography and Suzuki-Miyaura coupling reactions .

Biological Activity

4-[(2-Bromophenyl)methanesulfonyl]aniline is a sulfonamide derivative that has garnered attention in various fields, including medicinal chemistry and biochemistry. This compound is characterized by its unique molecular structure, which includes a bromophenyl group and a methanesulfonyl moiety, contributing to its biological activity. This article provides a detailed overview of the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C7H8BrN1O2S\text{C}_7\text{H}_8\text{BrN}_1\text{O}_2\text{S}

This structure features:

  • A bromophenyl group that enhances lipophilicity and potential interactions with biological targets.
  • A methanesulfonyl group that can influence reactivity and stability.

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes. The bromine atom in the phenyl ring can enhance binding affinity through halogen bonding, while the methanesulfonyl group may facilitate interactions via hydrogen bonding or electrostatic effects. These interactions can lead to modulation of various biochemical pathways, influencing cellular processes such as proliferation, apoptosis, and inflammation.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, studies involving analogs have shown promising results against various cancer cell lines. In vitro assays demonstrated that certain derivatives could inhibit cell growth effectively, with some compounds achieving over 40% growth inhibition in sensitive cancer lines .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. In particular, it has shown promise in studies assessing its ability to inhibit specific enzymes involved in cancer progression and inflammation. The presence of the methanesulfonyl group is crucial for its inhibitory activity, as it can form covalent bonds with active site residues in target enzymes .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. The presence of the bromine substituent appears to enhance the compound's efficacy against certain bacterial strains, making it a candidate for further exploration in antimicrobial therapy .

In Vitro Studies

A study on substituted anilines found that variations in substituents significantly affected their biological activity. Compounds with electron-withdrawing groups like bromine demonstrated increased toxicity against mitochondrial functions, highlighting the importance of structural modifications in determining biological effects .

Structure-Activity Relationship (SAR)

Quantitative structure-activity relationship (QSAR) analyses have been employed to predict the biological activities of similar compounds. These studies indicate that the electronic properties of substituents such as bromine play a crucial role in modulating both toxicity and therapeutic efficacy .

Data Summary

Activity Observation Reference
AnticancerSignificant growth inhibition in cancer cell lines
Enzyme InhibitionPotential inhibitor for key enzymes
AntimicrobialEnhanced activity against certain bacterial strains
ToxicityIncreased toxicity correlated with electron-withdrawing groups

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